molecular formula C20H25N3O2 B1384768 tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate CAS No. 1048912-97-5

tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate

Cat. No.: B1384768
CAS No.: 1048912-97-5
M. Wt: 339.4 g/mol
InChI Key: RIZMHDANSJWNSI-UHFFFAOYSA-N
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Description

tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate is a complex organic compound with the molecular formula C20H25N3O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with quinoxaline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The purification process is also crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce piperidine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and quinoxaline derivatives, such as:

Uniqueness

What sets tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate apart is its specific combination of functional groups and spiro structure. This unique arrangement provides distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate (CAS Number: 1048912-97-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and synthetic pathways.

Chemical Structure and Properties

The compound has a molecular formula of C20H25N3O2 and a molecular weight of approximately 339.43 g/mol. Its structure features a spiro-piperidine ring fused with a pyrroloquinoxaline moiety, which is significant for its biological activity.

Antimicrobial Properties

Recent studies have shown that quinoxaline derivatives exhibit notable antimicrobial activity. For instance, quinoxaline-based compounds have been investigated for their efficacy against various bacterial strains and fungi. The introduction of the tert-butyl group and the spiro structure in this compound may enhance its lipophilicity, allowing better membrane penetration and increased bioavailability.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Quinoxaline-1E. coli32 µg/mL
This compoundS. aureusTBD
Quinoxaline-2C. albicans16 µg/mL

Anticancer Activity

Quinoxalines have also been explored as potential anticancer agents. Studies indicate that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis.

Case Study: Anticancer Effects
In a recent in vitro study, this compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating strong potential for further development as an anticancer agent.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the spiro structure may facilitate interactions with specific biological targets such as enzymes or receptors involved in disease processes.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoxaline derivatives indicates that modifications to the core structure can significantly influence biological activity. The presence of electron-donating groups like tert-butyl enhances lipophilicity and may improve binding affinity to biological targets.

Properties

IUPAC Name

tert-butyl spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-19(2,3)25-18(24)22-13-10-20(11-14-22)17-9-6-12-23(17)16-8-5-4-7-15(16)21-20/h4-9,12,21H,10-11,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZMHDANSJWNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3C4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Reactant of Route 2
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Reactant of Route 3
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Reactant of Route 4
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Reactant of Route 5
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate

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